

An In-Depth Technical Guide to 2,3,6-Trichloroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,6-Trichloroaniline

Cat. No.: B1582215

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This technical guide provides a comprehensive overview of **2,3,6-trichloroaniline** (CAS No. 88963-39-7), a halogenated aromatic amine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its properties, synthesis, and analytical characterization. It is important to note that **2,3,6-trichloroaniline** is a less common and less studied isomer compared to other trichloroanilines, such as the 2,4,6-isomer. Consequently, there are significant gaps in the publicly available data for this specific compound, particularly concerning its toxicological profile.

Core Chemical Identity and Physical Properties

2,3,6-Trichloroaniline is a chlorinated derivative of aniline. Its chemical structure, characterized by a benzene ring substituted with one amino group and three chlorine atoms at the 2, 3, and 6 positions, dictates its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of **2,3,6-Trichloroaniline**

Property	Value	Source(s)
CAS Number	88963-39-7	[1][2][3]
Molecular Formula	C ₆ H ₄ Cl ₃ N	[1][3][4]
Molecular Weight	196.46 g/mol	[3][4]
Boiling Point	261.4°C at 760 mmHg	[1]
Density	1.54 g/cm ³	[1]
Flash Point	111.9°C	[1]
Refractive Index	1.626	[1]
Storage Conditions	Store at 20°C	[5]

It is important to handle this compound with appropriate safety measures, as is standard for halogenated aromatic amines.

Synthesis of 2,3,6-Trichloroaniline

The primary documented synthesis of **2,3,6-trichloroaniline** involves the reduction of a nitroaromatic precursor. A key synthetic route was reported by Ayyangar, N. R., Kalkote, U. R., and Nikrad, P. V. in the Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry in 1983.

The synthesis starts from 1,2,4-trichloro-3-nitrobenzene. The nitro group is reduced to an amine, yielding **2,3,6-trichloroaniline**. The reported reaction conditions involve heating the starting material with sulfuric acid for three hours, affording a 65% yield of the final product[4].

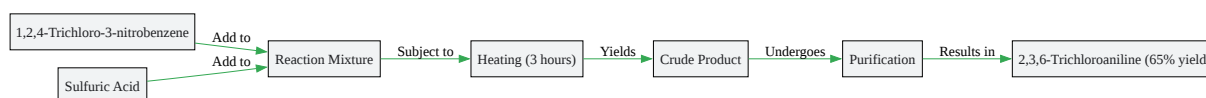
Experimental Protocol: Synthesis of 2,3,6-Trichloroaniline

Based on the synthetic route described by Ayyangar et al. (1983):

- Starting Material: 1,2,4-Trichloro-3-nitrobenzene.
- Reagent: Concentrated Sulfuric Acid.

- **Reaction Conditions:** The mixture of 1,2,4-trichloro-3-nitrobenzene and sulfuric acid is heated for a duration of 3 hours.
- **Work-up and Isolation:** (Details of the work-up and purification were not available in the searched abstracts). A standard work-up for such a reaction would likely involve careful quenching of the reaction mixture with ice/water, followed by basification to deprotonate the anilinium salt, extraction with an organic solvent, and subsequent purification, for example, by crystallization or chromatography.
- **Yield:** The reported yield of **2,3,6-trichloroaniline** is 65%^[4].

The causality behind this experimental choice lies in the established utility of reducing agents to convert nitroarenes to anilines. The choice of sulfuric acid as the reaction medium suggests it plays a role in facilitating the reduction, although the specific reducing species is not mentioned in the available abstracts.



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Caption: Synthesis workflow for **2,3,6-Trichloroaniline**.

Applications and Industrial Relevance

Trichloroanilines, as a class of compounds, are primarily used as intermediates in the synthesis of a variety of other chemicals. While specific applications for the 2,3,6-isomer are not extensively documented, it is plausible that it could serve as a precursor in the following areas, similar to its isomers^{[6][7]}:

- **Azo Dyes and Pigments:** The amino group can be diazotized and coupled with other aromatic compounds to produce highly colored azo compounds.

- Agrochemicals: Chlorinated anilines are building blocks for various herbicides and fungicides.
- Pharmaceuticals: The aniline moiety is a common scaffold in medicinal chemistry.

Numerous patents describe the synthesis and application of the more common 2,4,6-trichloroaniline as a key intermediate[6][8][9][10][11][12]. It is reasonable to infer that **2,3,6-trichloroaniline** could be explored in similar synthetic pathways where a different substitution pattern is desired to modulate the properties of the final product.

Analytical Characterization

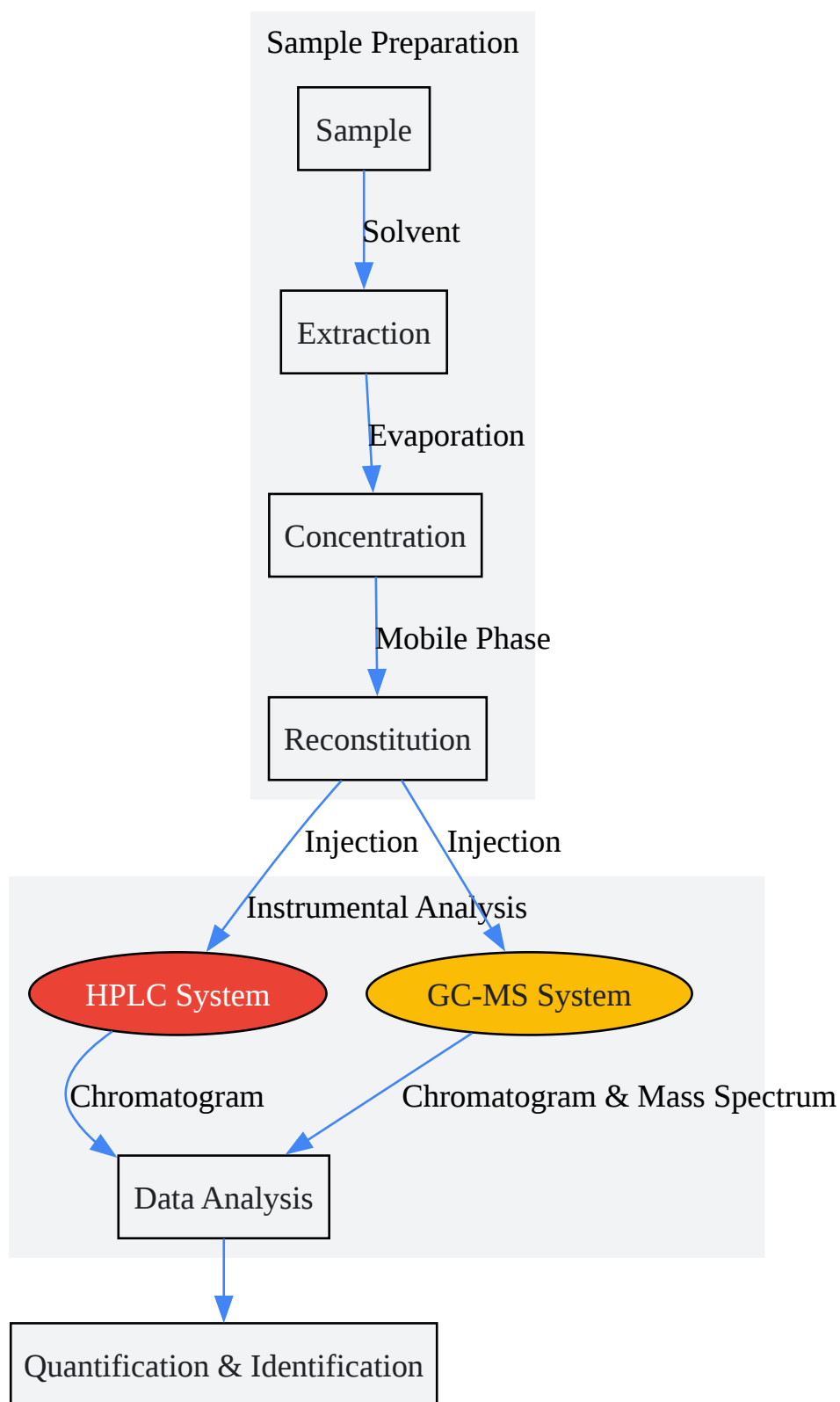
The analysis of trichloroaniline isomers is typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like **2,3,6-trichloroaniline**. A suitable GC method would involve a non-polar or medium-polarity capillary column to separate the isomers, followed by mass spectrometric detection for confirmation and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is also a viable method for the analysis of trichloroanilines. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape, would be a typical starting point for method development.



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Caption: General analytical workflow for trichloroanilines.

Toxicology and Safety Profile: A Notable Data Gap

A critical aspect of this technical guide is the acknowledgment of the limited toxicological data available for **2,3,6-trichloroaniline**. A supplier of this chemical explicitly states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[\[12\]](#).

Basic hazard information from a chemical supplier includes the following GHS hazard statements[\[2\]](#):

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.

And the precautionary statements[\[2\]](#):

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comparative context only, the more extensively studied isomer, 2,4,6-trichloroaniline (CAS 634-93-5), is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects[\[13\]](#)[\[14\]](#). The oral LD50 in rats for 2,4,6-trichloroaniline is reported as 2400 mg/kg[\[13\]](#). It must be emphasized that this data is for a different isomer and should not be assumed to be applicable to **2,3,6-trichloroaniline**.

Given the lack of specific data, it is imperative that **2,3,6-trichloroaniline** be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always working in a well-ventilated fume hood.

Conclusion and Future Outlook

2,3,6-Trichloroaniline is a chemical intermediate with potential applications in various fields of synthesis. However, the available scientific literature on this specific isomer is sparse. This guide has consolidated the known information regarding its identity, a documented synthetic route, and general analytical approaches. The most significant takeaway is the pronounced

lack of toxicological and ecotoxicological data, which is a critical area for future research to enable a comprehensive risk assessment and ensure safe handling and use. Further studies are warranted to fully characterize the physical, chemical, and biological properties of this compound.

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